2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one
Description
2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one is a chromanone derivative characterized by a benzopyran backbone with a ketone group at position 4 and a methyl substituent at position 2. This compound belongs to the chromone family, which is notable for its diverse biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties . These analogs serve as critical models for understanding the physicochemical and biological behavior of the parent compound.
Properties
IUPAC Name |
3-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKLMHVJWGDWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16982-86-8 | |
| Record name | 3-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Formation of the Intermediate
In the first step, phenol reacts with γ-butyrolactone under alkaline conditions. For example, para-fluorophenol (5.6 g, 50 mmol) is dissolved in dimethylformamide (DMF) and treated with sodium hydride (2.4 g, 55 mmol) at 0°C. After adding 2-bromo-γ-butyrolactone (9 g, 55 mmol), the mixture is stirred overnight, yielding an intermediate with a 52% yield after purification. This step leverages nucleophilic substitution to form a key alkoxybutyrolactone intermediate.
Step 2: Acid-Catalyzed Cyclization
The intermediate undergoes ring closure in the presence of acid catalysts such as ZnCl₂, AlCl₃, or trifluoromethanesulfonic acid. For instance, trifluoromethanesulfonic acid (5 g) is heated to 150°C, and intermediate C (1 g) is added, resulting in a 45% yield of the target compound after recrystallization. Acid catalysts promote intramolecular esterification, forming the benzopyranone core.
Table 1: Representative Yields from Patent Examples
| Example | Reactants | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Para-fluorophenol + 2-bromo-γ-butyrolactone | NaH (base) | 52.0 |
| 5 | Intermediate C | CF₃SO₃H | 45.0 |
Alkylation and Cyclization of Isoflavone Derivatives
A novel one-pot procedure described for a structurally similar compound, 2,7-dimethoxy-3-(4-methoxyphenyl)-3-methylchroman-4-one, suggests potential adaptability. The method employs NaOMe and iodomethane under inert conditions to methylate isoflavone precursors. Adapting this approach, 7-hydroxy-4H-1-benzopyran-4-one could undergo methylation at the 3-position using methyl iodide, followed by cyclization. While untested for the target compound, this strategy highlights the versatility of alkylation in chromanone synthesis.
Comparative Analysis of Methodologies
Efficiency and Scalability
The two-step patent method achieves moderate yields (45–52%) but excels in scalability due to simplified purification steps. In contrast, Friedel-Crafts acylation, though theoretically viable, faces challenges in regioselectivity and byproduct formation. The one-pot alkylation method, while efficient for analogues, requires validation for the target compound’s specific stereoelectronic requirements.
Catalyst Selection
Acid catalysts like trifluoromethanesulfonic acid enhance cyclization efficiency but necessitate corrosion-resistant equipment. Lewis acids (e.g., ZnCl₂) offer milder conditions but may lower reaction rates.
Industrial Production Considerations
Large-scale synthesis prioritizes continuous flow reactors and high-throughput catalyst screening to maximize yield . Advanced purification techniques, such as chromatography and ethanol recrystallization, ensure product purity >95%. Industrial processes also emphasize cost-effectiveness, favoring readily available precursors like phenol and γ-butyrolactone derivatives.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction can produce chromanol derivatives.
Scientific Research Applications
2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Benzopyran-4-one Derivatives
Key Observations :
- Substituent Effects :
- Alkyl Groups : The hexyl chain in C₁₅H₂₀O₂ increases lipophilicity, suggesting utility in lipid-based formulations .
- Hydroxyl Groups : Hydroxylation at C3/C6/C7 (e.g., C₁₅H₁₀O₅ and C₁₅H₁₀O₆) enhances antioxidant capacity via radical scavenging .
- Heteroatom Substitution : Replacing oxygen with sulfur (benzothiopyran-4-one) improves thermal stability and alters electronic properties .
Biological Activity
2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one, commonly referred to as chromanone, is a bicyclic compound belonging to the class of chromenes. This compound has garnered interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential estrogenic properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 162.18 g/mol. Its structure features a fused bicyclic system consisting of a benzene ring and a pyran ring, which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.18 g/mol |
| CAS Number | 16982-86-8 |
| SMILES Representation | CC1COC2=CC=CC=C2C1=O |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . This activity is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
A study demonstrated that the compound effectively reduced lipid peroxidation levels in vitro, showcasing its potential as a protective agent against oxidative damage in cells.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In vitro assays have shown that it can reduce the expression of cyclooxygenase (COX) enzymes and nitric oxide production in macrophage cell lines .
Estrogenic Activity
Notably, this compound has been reported to exhibit estrogenic activity . This suggests that it may interact with estrogen receptors in human cells, potentially leading to physiological effects similar to those produced by natural estrogens. Such activity raises interest in its application for hormone-related conditions.
The biological activity of this compound is thought to involve several mechanisms:
- Free Radical Scavenging : The compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Cytokine Modulation : It inhibits the signaling pathways that lead to inflammation by downregulating cytokine production.
- Receptor Interaction : Its structural similarity to estrogens allows it to bind estrogen receptors, influencing gene expression related to growth and differentiation in target tissues.
Study on Antioxidant Activity
A study published in Nature explored various derivatives of 4H-pyrans, including this compound. The findings indicated that these compounds exhibited strong antioxidant activity through their ability to reduce oxidative stress markers in cellular models .
Estrogen Receptor Interaction Study
Research conducted on the estrogenic properties of this compound revealed that it binds effectively to estrogen receptors with an affinity comparable to some synthetic estrogens. This interaction was quantified using competitive binding assays.
Q & A
Q. What are the optimal synthetic routes for 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one, and how can reaction conditions be optimized for academic-scale synthesis?
Methodological Answer: Synthesis typically involves cyclization of substituted phenolic precursors. Key parameters include:
- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) enhance cyclization efficiency .
- Temperature control : Reactions are often conducted at 80–120°C to balance yield and side-product formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor via TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Exposure control : Monitor airborne particles with NIOSH-approved respirators (e.g., P95) if handling powders .
- Emergency measures : For skin contact, wash with soap/water; for eye exposure, flush with saline for 15 minutes .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in pharmacological contexts?
Methodological Answer:
Q. What advanced analytical techniques resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
Methodological Answer:
- Dose-response profiling : Conduct in vitro assays (e.g., DPPH radical scavenging) across 0.1–100 µM ranges to identify concentration-dependent effects .
- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to differentiate antioxidant/pro-oxidant mechanisms .
- Meta-analysis : Cross-reference published IC₅₀ values with experimental conditions (e.g., pH, solvent) to identify confounding variables .
Q. How can researchers optimize HPLC methods for quantifying trace impurities in synthesized batches?
Methodological Answer:
- Column selection : C18 reverse-phase columns (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm) .
- Mobile phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B): 30% B to 90% B over 20 min, flow rate 1 mL/min .
- Detection : UV at 254 nm (λmax for benzopyranone core). Validate with spiked impurity standards (e.g., 3-methyl isomer) .
Q. What mechanistic studies are recommended to elucidate its anti-inflammatory activity?
Methodological Answer:
- Pathway inhibition assays :
- Measure NF-κB activation (luciferase reporter assay) in LPS-stimulated macrophages .
- Quantify TNF-α/IL-6 secretion via ELISA .
- Enzyme inhibition : Test COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical #701080) .
- Kinetic studies : Determine IC₅₀ values and compare with reference inhibitors (e.g., celecoxib) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported melting points (e.g., 145–152°C)?
Methodological Answer:
- Purification verification : Re-crystallize samples and analyze via DSC (differential scanning calorimetry) to confirm purity .
- Instrument calibration : Cross-validate melting point apparatus with USP standards (e.g., caffeine, m.p. 235–237°C) .
- Environmental factors : Control humidity (use desiccators) during measurements, as hygroscopicity may alter observed m.p. .
Ethical and Reporting Standards
Q. What documentation practices ensure reproducibility in academic publications?
Methodological Answer:
- Detailed synthetic protocols : Report catalyst equivalents, reaction times, and purification yields .
- Analytical validation : Include raw spectral data (NMR, MS) in supplementary materials .
- Negative results : Disclose failed experiments (e.g., alternative catalysts yielding <5%) to guide future work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
